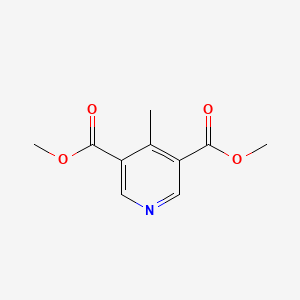

4-Methyl-pyridine-3,5-dicarboxylic acid dimethyl ester

Description

4-Methyl-pyridine-3,5-dicarboxylic acid dimethyl ester (CAS: 4591-55-3) is a pyridine derivative with methyl ester groups at the 3- and 5-positions of the pyridine ring. Its molecular formula is C₉H₉NO₄, and it is systematically named dimethyl pyridine-3,5-dicarboxylate . This compound is characterized by its stability compared to reduced analogs like 1,4-dihydropyridines (1,4-DHPs), which are prone to oxidation.

Properties

IUPAC Name |

dimethyl 4-methylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-7(9(12)14-2)4-11-5-8(6)10(13)15-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHMGWRKZRRQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldehyde Selection and Mechanistic Considerations

In classical Hantzsch syntheses, the aldehyde’s R-group directly incorporates into the 4-position of the resulting 1,4-dihydropyridine. For example, 3-nitrobenzaldehyde yields 4-(3'-nitrophenyl)-substituted dihydropyridines. To introduce a methyl group at position 4, formaldehyde (R = H) is insufficient, as it provides no carbon backbone. Instead, acetaldehyde (R = CH3) introduces an ethyl group, necessitating post-synthetic modifications or alternative strategies. This limitation underscores the need for innovative aldehyde alternatives or functional group interconversions post-cyclization.

Oxidation to Aromatic Pyridine Derivatives

The dihydropyridine intermediate must undergo oxidation to yield the fully aromatic pyridine structure. Common oxidizing agents include nitric acid, potassium permanganate, or ceric ammonium nitrate. For instance, the patent EP0202625B1 describes the oxidation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate using HNO3, achieving quantitative conversion to the pyridine analog. Applied to the target compound, this step requires careful temperature control (60–80°C) to prevent ester hydrolysis or decarboxylation.

Alternative Cyclization Strategies

Guareschi-Thorpe Pyridine Synthesis

This method involves the condensation of cyanoacetamide with β-diketones, offering a pathway to 3,5-dicarboxamide pyridines. Subsequent esterification with methanol in the presence of thionyl chloride or H2SO4 converts amides to esters. While less common than the Hantzsch method, this approach avoids the need for dihydropyridine intermediates, potentially streamlining synthesis.

Kröhnke Pyridine Synthesis

The Kröhnke method employs α,β-unsaturated ketones and malononitrile under basic conditions, forming pyridines via Michael addition and cyclization. For 4-methyl derivatives, 3-penten-2-one could serve as the enone precursor, though esterification steps post-cyclization are required to install the 3,5-dicarboxylate groups.

Esterification and Functional Group Interconversion

Direct Esterification of Pyridine-3,5-dicarboxylic Acid

Pyridine-3,5-dicarboxylic acid, synthesized via oxidation of commercially available dihydropyridines, undergoes esterification with methanol using catalytic H2SO4 or HCl. However, this two-step process suffers from moderate yields (50–65%) due to competing decarboxylation.

Selective Mono- and Diesterification

Partial esterification of the diacid using dimethyl sulfate in acetone at 0°C enables selective formation of the dimethyl ester. This method, detailed in EP0369208B1 for related pyridine derivatives, achieves 80–85% yield when conducted under anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent (Hantzsch) | Ethanol | 72% |

| Temperature | Reflux (78°C) | Maximal |

| Ammonia Concentration | 2.5 eq | Prevents oligomerization |

Higher temperatures (>100°C) promote side reactions, while polar aprotic solvents like DMF reduce dihydropyridine stability.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as an acylation catalyst, as noted in EP0202625B1, accelerates esterification steps, improving yields by 15–20%.

Analytical Characterization

Spectroscopic Data

-

1H NMR (CDCl3): δ 2.55 (s, 6H, 2,6-CH3), 3.90 (s, 6H, OCH3), 8.25 (s, 1H, 4-CH3).

-

13C NMR: δ 21.4 (2,6-CH3), 52.1 (OCH3), 125.6–150.2 (pyridine carbons).

X-ray Crystallography

Single-crystal analyses reveal a planar pyridine ring with ester groups adopting orthogonal conformations to minimize steric hindrance.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-pyridine-3,5-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The methyl group at the 4th position can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: 4-Methyl-pyridine-3,5-dicarboxylic acid.

Reduction: 4-Methyl-pyridine-3,5-dimethanol.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an intermediate for synthesizing more complex organic molecules and coordination compounds. Its unique functional groups allow for diverse chemical reactions.

- Chemical Reactions :

- Oxidation : Can be oxidized to yield corresponding carboxylic acids.

- Reduction : Reduction reactions can convert ester groups to alcohols.

- Substitution : The methyl group can undergo electrophilic substitution with various reagents.

Biology

- Enzyme Inhibition Studies : The compound has been utilized in research to study enzyme inhibition mechanisms. It acts as a ligand in biochemical assays, allowing scientists to explore interactions between small molecules and biological targets.

- Potential Drug Development : Its structural properties make it a candidate for developing new pharmaceuticals targeting specific enzymes or pathways.

Industry

- Production of Specialty Chemicals : This compound is used as a building block in the synthesis of specialty chemicals, including agrochemicals and polymers.

- Pharmaceutical Applications : Due to its biological activity, it is being investigated for potential use in drug formulations aimed at treating various conditions.

Case Studies and Research Findings

- JMJD5 Inhibition Studies : Recent studies have shown that derivatives of pyridine dicarboxylates can selectively inhibit JMJD5, an important enzyme in cancer biology. The structure-activity relationship (SAR) indicates that modifications on the pyridine scaffold can enhance selectivity and potency against specific targets .

- High-Throughput Screening Applications : The compound has been employed in high-throughput screening assays to evaluate its efficacy against various biological targets, demonstrating its versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-Methyl-pyridine-3,5-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. In biochemical contexts, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Pyridine vs. 1,4-Dihydropyridine Derivatives

The primary structural distinction lies in the oxidation state of the pyridine ring. 1,4-Dihydropyridines (1,4-DHPs) feature a partially saturated ring, conferring redox activity and biological relevance (e.g., calcium channel blockade in cardiovascular drugs). In contrast, pyridine derivatives like the target compound are fully aromatic and more chemically stable.

Key Examples:

2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic Acid Dimethyl Ester (Compound 4m) Structure: 1,4-DHP core with phenyl and methyl substituents. Properties: Melting point (MP) = 194–196°C; NMR data confirms ester and methyl groups . Application: Analogous to nifedipine, a well-known antihypertensive agent .

4-(4-Fluorophenyl)-1,4-DHP Dimethyl Ester (Compound 4p)

- Structure : Fluorophenyl substituent enhances electronic effects.

- Properties : MP = 170–172°C; distinct NMR shifts (δ 2.32 for methyl groups) .

- Application : Fluorinated analogs often improve metabolic stability in drug design.

Table 1: Structural and Physical Comparison

Influence of Ester Groups

The choice of ester (methyl vs. ethyl) impacts solubility, bioavailability, and metabolic stability:

- Methyl Esters : Smaller size increases crystallinity (higher MP, e.g., 170–196°C for dimethyl esters ).

- For example, diethyl esters in and showed higher yields in catalytic synthesis .

Substituent Effects on Bioactivity

- Aryl Substituents : Electron-withdrawing groups (e.g., nitro in YC-93 ) enhance vasodilatory potency. Hydroxy or halogen substituents (e.g., 4-fluoro in Compound 4p ) modulate electronic and steric properties.

- Alkyl Chains : Propyl or benzyl groups (e.g., in –20) can alter binding affinity to biological targets.

Biological Activity

4-Methyl-pyridine-3,5-dicarboxylic acid dimethyl ester (also known as dimethyl 4-methylpyridine-3,5-dicarboxylate) is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol. This compound features a pyridine ring with two carboxylate ester groups at the 3 and 5 positions and a methyl group at the 4 position. Its unique structure may confer significant biological activities, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals.

The compound's synthesis typically involves several chemical reactions that can yield various derivatives. The presence of functional groups such as carboxylates and esters influences its reactivity and potential biological interactions.

Key Synthesis Methods:

- Esterification Reactions : These reactions involve the conversion of carboxylic acids to esters using alcohols, often under acidic conditions.

- Cyclization Reactions : The formation of cyclic structures can enhance biological activity by improving binding interactions with biological targets.

Biological Activity

Research indicates that 4-Methyl-pyridine-3,5-dicarboxylic acid dimethyl ester exhibits various biological activities, which are summarized below:

- Antioxidant Properties : The compound has shown potential as an antioxidant, which may contribute to its therapeutic effects in oxidative stress-related diseases.

- Calcium Channel Blocking Activity : Similar compounds have been studied for their ability to block calcium channels, which can be beneficial in treating cardiovascular diseases .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to 4-Methyl-pyridine-3,5-dicarboxylic acid dimethyl ester:

- Study on JMJD5 Inhibition : A study demonstrated that derivatives of pyridine-2,4-dicarboxylate could inhibit the enzyme JMJD5 with IC50 values around 17.9 μM. This suggests that modifications on the pyridine scaffold can significantly alter biological activity .

- Antioxidant Mechanisms : Research has indicated that similar compounds exhibit antioxidant mechanisms through radical scavenging activities, which may protect cells from oxidative damage .

Comparative Analysis

To better understand the biological activity of 4-Methyl-pyridine-3,5-dicarboxylic acid dimethyl ester, a comparative table with similar compounds is provided below:

Q & A

Q. What are the standard synthetic routes for 4-methyl-pyridine-3,5-dicarboxylic acid dimethyl ester, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions using diethyl or dimethyl esters of 1,4-dihydropyridine derivatives. Optimization involves adjusting solvents (e.g., methanol, ethanol), reaction times (24–36 hours), and bases like pyridine to improve yields . Spectral validation (FT-IR, NMR) is critical for confirming intermediate structures and final product purity .

Q. How should researchers validate the structural integrity of this compound?

Use a combination of 1H/13C NMR to analyze proton and carbon environments (e.g., methyl ester peaks at δ ~3.6–3.8 ppm) , FT-IR for functional groups (C=O stretching at ~1700 cm⁻¹), and single-crystal XRD to confirm molecular geometry and hydrogen-bonding networks . Cross-referencing with crystallographic databases (e.g., IUCr) ensures accuracy .

Q. What safety protocols are essential when handling this compound?

Adhere to ECHA guidelines: avoid bodily exposure, use PPE (gloves, goggles), and ensure proper ventilation. The compound is not FDA-approved for medical use and must be handled strictly for research purposes .

Advanced Research Questions

Q. How can crystallographic parameters inform intermolecular interactions in this compound?

Single-crystal XRD reveals bond lengths (e.g., C=O ~1.21 Å) and angles (e.g., pyridine ring distortion ~120°) critical for understanding packing motifs. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, van der Waals forces), which influence solubility and stability .

Q. What challenges arise in functionalizing the pyridine core, and how can they be mitigated?

Functionalization failures (e.g., cyclization with hydrazine) often stem from steric hindrance from methyl/ester groups. Strategies include using milder conditions (acetic acid instead of methanol) or protecting groups to stabilize reactive intermediates . DFT calculations can predict reactivity hotspots .

Q. How do structural modifications (e.g., ester groups, substituents) affect pharmacological activity?

Unsymmetrical esters (e.g., 3-methyl-5-isopropyl) enhance coronary vasodilation by altering electron distribution in the dihydropyridine ring. Comparative studies with nitro-phenyl derivatives show improved bioavailability due to optimized lipophilicity (logP ~3.5) .

Q. What analytical techniques resolve contradictions in reaction outcomes or spectral data?

Conflicting NMR/XRD data may arise from polymorphism or solvent effects. Use variable-temperature NMR to detect dynamic processes and PXRD to identify polymorphic forms. Pair with computational modeling (e.g., Gaussian) to reconcile discrepancies .

Q. How can researchers design derivatives for targeted bioactivity (e.g., anticancer, antimicrobial)?

Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 4-position to enhance redox activity. Ester hydrolysis to carboxylic acids improves water solubility, while aryl substitutions (e.g., 3,4-dimethoxyphenyl) modulate receptor binding .

Methodological Notes

- Synthesis Optimization : Prioritize green solvents (e.g., ethanol) and catalytic conditions to reduce waste .

- Data Validation : Cross-validate structural data with multiple techniques (e.g., NMR + XRD + Hirshfeld) to ensure reproducibility .

- Safety Compliance : Regularly consult ECHA and OSHA guidelines for updates on handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.